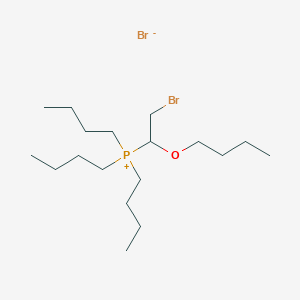
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is a chemical compound with the molecular formula C16H36Br2OP. It is a phosphonium salt that contains a bromine atom, a butoxyethyl group, and three butyl groups attached to a phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide typically involves the reaction of tributylphosphine with 2-bromo-1-butoxyethanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PBu3+BrCH2CH2OCH2CH3→(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of new compounds.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The phosphorus atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products formed.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and can be used in the preparation of phosphine ligands for catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium-based compounds and their interactions with biological molecules. It can be used as a probe to investigate cellular uptake and localization of phosphonium salts.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Phosphonium salts have been studied for their antimicrobial and anticancer activities, and this compound could be evaluated for similar applications.
Industry
Industrially, the compound can be used in the development of new materials and catalysts. Its unique structure makes it a valuable component in the design of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide involves its interaction with various molecular targets. The bromine atom and the phosphonium group play key roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. Additionally, the phosphonium group can participate in redox reactions, altering the oxidation state of the compound and its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethyl)(tributyl)phosphanium bromide
- (2-Bromo-1-methoxyethyl)(tributyl)phosphanium bromide
- (2-Bromo-1-ethoxyethyl)(tributyl)phosphanium bromide
Uniqueness
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts specific steric and electronic properties to the compound. This distinguishes it from other similar compounds and influences its reactivity and applications.
Propriétés
Numéro CAS |
56376-14-8 |
|---|---|
Formule moléculaire |
C18H39Br2OP |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
(2-bromo-1-butoxyethyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C18H39BrOP.BrH/c1-5-9-13-20-18(17-19)21(14-10-6-2,15-11-7-3)16-12-8-4;/h18H,5-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CPKUDIOCSLPXLH-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(CBr)[P+](CCCC)(CCCC)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


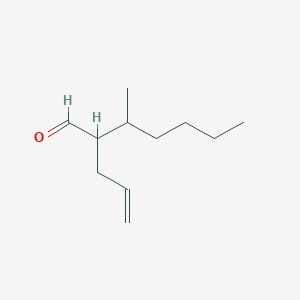
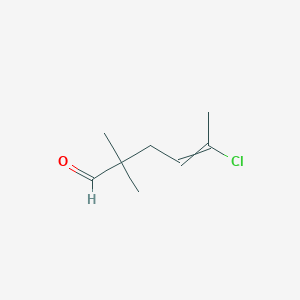
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

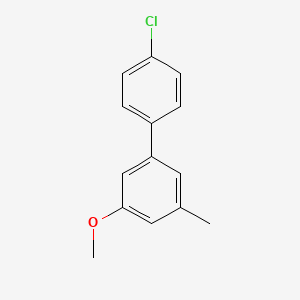
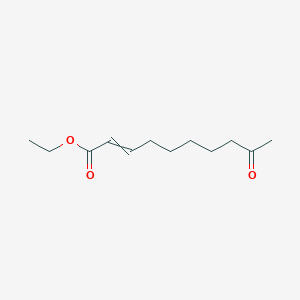
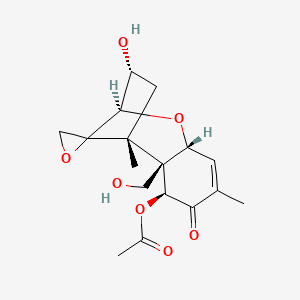

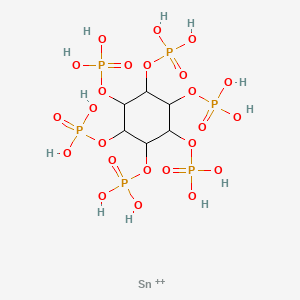


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
